molecular formula C4H9Cl2N B1602662 cis-4-Chloro-2-butenylamine hydrochloride CAS No. 7153-66-4

cis-4-Chloro-2-butenylamine hydrochloride

Cat. No.: B1602662
CAS No.: 7153-66-4
M. Wt: 142.02 g/mol
InChI Key: ZGCNYBMDGKVWFH-UHFFFAOYSA-N
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Description

cis-4-Chloro-2-butenylamine hydrochloride is an alkenyl amine derivative. It is an organic building block used in chemical synthesis . The compound has the molecular formula ClCH2CH=CHCH2NH2·HCl and a molecular weight of 142.03 g/mol . It is commonly used in various chemical reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-Chloro-2-butenylamine hydrochloride typically involves the reaction of 4-chloro-2-butenylamine with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired cis configuration is achieved . The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

cis-4-Chloro-2-butenylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Ammonia, primary and secondary amines, thiols.

    Electrophiles: Halogens, hydrogen halides.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted amines or thiols are formed.

    Addition Products: Halogenated or hydrogenated derivatives of the original compound.

    Oxidation and Reduction Products: Imines or primary amines.

Scientific Research Applications

cis-4-Chloro-2-butenylamine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4-Chloro-2-butenylamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The double bond in the butenyl group allows for addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-4-Chloro-2-butenylamine hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

4-chlorobut-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN.ClH/c5-3-1-2-4-6;/h1-2H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCNYBMDGKVWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694535
Record name 4-Chlorobut-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7153-66-4
Record name 4-Chlorobut-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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